1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Description

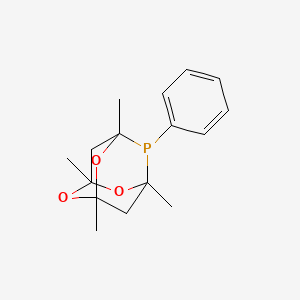

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (abbreviated as meCgPPh, CAS 97739-46-3) is a sterically hindered tertiary phosphine ligand with a unique adamantane-like framework. Its structure features a phosphorus atom encapsulated within a rigid, oxygen-rich cage, flanked by methyl groups and a phenyl substituent . Key properties include:

- Molecular formula: C₁₆H₂₁O₃P, Molecular weight: 292.12 g/mol .

- Physical state: Solid with a melting point of 106–111°C .

- Applications: Widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) , hydroformylation , and intramolecular cyclocarbonylation .

- Stability: Air- and moisture-stable, unlike traditional phosphines requiring inert handling .

Propriétés

IUPAC Name |

1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSJWUWBATQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699640 | |

| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97739-46-3 | |

| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane can be synthesized through the acid-catalyzed addition of phenylphosphine (PhPH2) to appropriate β-diketones. The choice of acid (HCl, H3PO4, or H2SO4) and its concentration significantly affect the rate and selectivity of the condensation reactions .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure high yield and purity. The compound is often produced in crystalline form, with an assay by NMR of ≥98.0% .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: It participates in substitution reactions, particularly in the formation of complexes with metals.

Common Reagents and Conditions

Hydroformylation Catalysis: The compound acts as a ligand to synthesize complexes for hydroformylation catalysis.

Cyclocarbonylation: It catalyzes the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation.

Major Products Formed

Hydroformylation Products: Aldehydes and alcohols.

Cyclocarbonylation Products: Dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₁O₃P

- Molecular Weight : 292.31 g/mol

- CAS Number : 97739-46-3

- Appearance : Crystalline solid, typically white in color

- Melting Point : 106–111 °C

Catalysis in Organic Synthesis

TMPPA is widely used as a ligand in various catalytic reactions. Its bulky structure and electron-withdrawing properties make it an effective participant in several types of coupling reactions:

- Hydroformylation Catalysis : TMPPA is employed to synthesize aldehydes from alkenes through hydroformylation processes. It enhances the selectivity and efficiency of rhodium catalysts used in this reaction .

-

Cross-Coupling Reactions : TMPPA serves as a ligand in various cross-coupling reactions such as:

- Buchwald-Hartwig Reaction

- Suzuki-Miyaura Coupling

- Negishi Coupling

- Hiyama Coupling

- Stille Coupling

- Sonogashira Coupling

These reactions are crucial for forming carbon-carbon bonds in organic synthesis, leading to the development of complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

TMPPA has been utilized in the synthesis of various complex organic compounds. Some notable applications include:

- Intramolecular Cyclocarbonylation : It catalyzes the formation of dibenzo[bf][1,4]oxazepin derivatives and dihydrocoumarins through cyclocarbonylation reactions .

- Functionalized Piperidines and Amino Alcohols : TMPPA facilitates the synthesis of these compounds through tandem hydroformylation and hemiaminal formation processes, showcasing its versatility in producing biologically relevant structures .

Case Study 1: Hydroformylation of Alkenes

In a study published in Organic Letters, researchers demonstrated the effectiveness of TMPPA as a ligand for rhodium catalysts in hydroformylation reactions. The results indicated that using TMPPA significantly improved the regioselectivity and yield of the desired aldehydes compared to traditional ligands .

Case Study 2: Synthesis of Dihydrocoumarins

Another study highlighted the use of TMPPA in catalyzing the regioselective cyclocarbonylation of allyl phenols to produce dihydrocoumarins. The research illustrated that TMPPA not only increased the reaction rate but also provided high yields under mild conditions, making it an attractive option for synthetic chemists .

Summary Table of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Hydroformylation | Converts alkenes to aldehydes using rhodium catalysts | Increased selectivity and yield |

| Cross-Coupling Reactions | Facilitates various coupling reactions for carbon-carbon bond formation | Versatile applications in synthesis |

| Intramolecular Cyclocarbonylation | Catalyzes formation of complex organic structures like dibenzo[bf][1,4]oxazepins | Efficient synthesis under mild conditions |

| Synthesis of Functionalized Compounds | Produces piperidines and amino alcohols through tandem reactions | High efficiency and selectivity |

Mécanisme D'action

The mechanism of action of 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane involves its role as a ligand in catalytic processes. It forms complexes with metals, facilitating various chemical reactions. The molecular targets and pathways involved include:

Metal Complex Formation: The compound coordinates with metals, enhancing their catalytic activity.

Reaction Facilitation: It stabilizes transition states and intermediates, promoting efficient chemical transformations.

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

Phosphaadamantane Derivatives

1,3,5,7-Tetramethyl-6-(2,4-dimethoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane :

- Modification : The phenyl group in meCgPPh is replaced with a 2,4-dimethoxyphenyl group.

- Impact : Enhanced electron-donating methoxy groups improve catalytic efficiency in Suzuki couplings of alkyl halides with boronic acids (yields >90%) .

- Steric bulk : Similar cone angle (~200°) to meCgPPh, but tailored electronic properties optimize substrate scope .

1,3,5,7-Tetraethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane :

Non-Adamantane Phosphine Ligands

Triphenylphosphine (PPh₃) :

Xantphos :

TrippyPhos and BippyPhos :

Catalytic Performance

Table 1: Reaction Efficiency Across Ligands

Key Findings :

- meCgPPh outperforms PPh₃ and Xantphos in mild-condition cross-couplings due to its electron-deficient phosphorus center and rigid steric profile .

- In hydroformylation, Rh/meCgPPh achieves near-quantitative conversions, rivaling phosphite-based catalysts but with superior stability .

Stability and Practicality

Activité Biologique

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (CAS: 97739-46-3) is a phosphine compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21O3P, with a molecular weight of approximately 292.31 g/mol. Its structure features a phosphine core that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 97739-46-3 |

| Molecular Formula | C16H21O3P |

| Molecular Weight | 292.31 g/mol |

| Physical Form | Crystalline solid |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on thioredoxin reductase and glutathione reductase, which are critical for maintaining redox balance in cells. This inhibition can lead to increased oxidative stress in cancer cells, promoting cell death.

Case Studies

- Study on Cytotoxicity : A study published in ResearchGate explored the cytotoxic effects of complexes formed with this compound as potential gold metallodrugs. The findings indicated enhanced cytotoxicity against various tumor cell lines compared to uncoordinated forms .

- Metal Complexes : Research highlighted the formation of metal complexes with this phosphine derivative. These complexes exhibited improved biological activity and were investigated for their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- Modulation of Cell Signaling Pathways : It influences pathways such as MAPK and PI3K/Akt that are crucial for cell survival.

Applications in Drug Development

Given its promising biological activities:

Q & A

Advanced Question

- P-Arylation/alkylation : Modify the phosphaadamantane core with electron-withdrawing (e.g., 2,4-dimethoxyphenyl) or bulky substituents to tune steric and electronic profiles .

- Library Synthesis : Combinatorial approaches (e.g., 15-member libraries) enable rapid screening for optimal ligand-substrate pairs .

For Suzuki couplings of alkyl halides, 2,4-dimethoxyphenyl-substituted derivatives outperform phenyl analogs in yield and scope .

How does this ligand influence regioselectivity in hydroformylation?

Advanced Question

The ligand’s large cone angle and electron-poor nature favor branched aldehyde formation via destabilization of linear transition states. For example, hydroformylation of hexenes yields >80% branched products, contrasting with phosphite ligands . In unsaturated esters, the ligand achieves quaternary-selective hydroformylation with 90% regioselectivity, attributed to steric constraints on alkene insertion .

What protocols ensure safe handling and long-term stability of this ligand?

Basic Question

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive reactions; ligand stability in air allows short-term exposure (<1 hour) without degradation .

- Safety : Classified as a combustible solid (WGK 3); avoid contact with oxidizing agents .

What mechanistic insights have been gained from spectroscopic studies of metal-ligand complexes?

Advanced Question

- IR Spectroscopy : ν(CO) stretches in Rh/IR complexes (e.g., 1980 cm⁻¹) confirm ligand’s strong σ-donor character, comparable to phosphonites .

- X-ray Crystallography : Crystal structures reveal trans-[PdCl₂(ligand)₂] geometries with Pd–P bond lengths of ~2.3 Å, consistent with robust coordination .

- ³¹P NMR : Chemical shifts (δ ~8 ppm in DMF) indicate minimal back-donation from metal to phosphorus .

Can this ligand be applied in non-traditional cross-coupling reactions?

Advanced Question

Yes, it enables acyl transfer reactions via reversed-polarity catalysis. For example, palladium-catalyzed coupling of acylsilanes with aryl bromides produces diaryl ketones. The ligand’s stability prolongs catalyst lifetime, achieving turnover numbers >500 . Water acts as a cocatalyst, activating acylsilanes through Si–O bond cleavage .

How do electronic and steric properties of derivatives impact catalytic outcomes?

Advanced Question

- Electron-withdrawing substituents : Enhance oxidative addition rates in Pd-catalyzed couplings but may reduce catalyst stability .

- Steric bulk : Derivatives with ethyl groups (vs. methyl) increase enantioselectivity in hydroformylation but lower activity due to hindered substrate access .

- Cone angle adjustments : Larger angles (>200°) improve selectivity in α-arylation of ketones by suppressing β-hydride elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.